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2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol

Cat. No.: B13997949
CAS No.: 1135-70-2
M. Wt: 208.25 g/mol
InChI Key: MNDLRZFXJPXXCG-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Dioxolanes in Chemical Synthesis and Research

The 1,3-dioxolane (B20135) ring is a five-membered saturated heterocycle containing two oxygen atoms at the 1 and 3 positions. wikipedia.org This structural motif is of considerable importance in organic chemistry for several reasons. Primarily, 1,3-dioxolanes are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.orgnih.gov Their formation, typically through an acid-catalyzed reaction between a carbonyl compound and ethylene (B1197577) glycol, is a reversible process, allowing for the masking of a reactive functional group during a multi-step synthesis and its subsequent removal under mild acidic conditions. thieme-connect.de

Beyond their role in protection chemistry, 1,3-dioxolanes are integral components in numerous biologically active molecules, exhibiting a wide spectrum of activities including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.govgoogle.com They also serve as important intermediates in the pharmaceutical, fragrance, and polymer industries. nih.gov Furthermore, certain 1,3-dioxolane derivatives are explored as bio-based solvents and fuel additives, positioning them within the growing field of green chemistry. researchgate.net The reaction to form these ketals, particularly from bio-renewable glycerol (B35011), is a key strategy for valorizing biodiesel byproducts. researchgate.netlakeheadu.ca

Overview of the Chemical Structure and its Stereochemical Implications

The chemical structure of 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol is defined by a central 1,3-dioxolane ring with specific substitutions. At the C2 position, the ring is substituted with both an ethyl group and a phenyl group. The C4 position bears a hydroxymethyl (-CH₂OH) group.

A critical feature of this molecule is its stereochemistry. The structure contains two chiral centers:

C2: This carbon is bonded to four different groups (an ethyl group, a phenyl group, and two oxygen atoms of the ring which are themselves in a chiral environment).

C4: This carbon is bonded to four different groups (a hydrogen atom, a hydroxymethyl group, and two oxygen-linked carbons of the ring).

The presence of two stereocenters means that the compound can exist as a maximum of four distinct stereoisomers (2² = 4). These stereoisomers consist of two pairs of enantiomers, with the pairs being diastereomeric to one another. The relative orientation of the substituents gives rise to cis and trans diastereomers, referring to the spatial relationship between the substituents at C2 and C4. The characterization of such isomers often relies on advanced techniques like NMR spectroscopy to distinguish between the different spatial arrangements. researchgate.netresearchgate.net

Table 1: Potential Stereoisomers of this compound
Stereoisomer ConfigurationRelationship
(2R, 4R)Enantiomers
(2S, 4S)
(2R, 4S)Enantiomers
(2S, 4R)

Note: The pairs ((2R, 4R)/(2S, 4S)) and ((2R, 4S)/(2S, 4R)) are diastereomeric to each other.

Historical Development and Initial Academic Research on Analogous Systems

The fundamental reaction for synthesizing 1,3-dioxolanes—the acid-catalyzed acetalization of carbonyls with 1,2-diols—is a classic transformation in organic chemistry. wikipedia.org Early academic interest in these systems extended beyond their synthetic utility to understanding their fundamental physical properties. Conformational analysis of the 1,3-dioxolane ring, for instance, has been a subject of study since at least 1970, with research exploring the flexible "envelope" and "half-chair" conformations of the five-membered ring. datapdf.comacs.org

Research on analogous systems, such as 2-phenyl-1,3-dioxolane-4-methanol (B155213) (derived from benzaldehyde (B42025) and glycerol), has been driven by the desire to create value-added products from renewable feedstocks like glycerol. researchgate.netchemicalbook.com Studies on these systems have focused on optimizing synthesis conditions and characterizing the resulting mixture of diastereomers. researchgate.net Similarly, research into other 2,2,4-trisubstituted 1,3-dioxolanes has been conducted to assign their structures and relative stabilities using methods like NMR spectroscopy. rsc.org This foundational work on related structures provides the essential context for any future investigation into the title compound.

Table 2: Physicochemical Properties of Analogous Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/mL at 25°C)
1,3-Dioxolane (Parent Compound)C₃H₆O₂74.08751.06
2-Phenyl-1,3-dioxolane-4-methanolC₁₀H₁₂O₃180.202801.185
2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)C₆H₁₂O₃132.16188-1891.062

Data sourced from references wikipedia.orgchemicalbook.comcymitquimica.comnist.gov. Properties are for the racemic or unspecified mixture of isomers.

Current Research Landscape and Identified Gaps Pertaining to this compound

Current research in the broader field actively explores the synthesis of novel 1,3-dioxolane derivatives to screen for biological activity, such as modulators of multidrug resistance in cancer or as antimicrobial agents. nih.govnih.gov Other work focuses on developing efficient catalytic systems for their synthesis from sustainable sources like glycerol. osti.govmdpi.com The synthesis of the title compound would likely involve the acid-catalyzed reaction of propiophenone (B1677668) (ethyl phenyl ketone) with glycerol.

The primary research gap is the lack of empirical data for this compound. Its specific biological profile, physicochemical properties, and the characteristics of its individual stereoisomers remain unexplored. This absence of foundational research means its potential value in materials science, pharmacology, or asymmetric synthesis is currently unknown.

Objectives and Scope of Academic Inquiry into this compound

Given the identified research gaps, future academic inquiry into this compound would logically pursue several key objectives.

Synthesis and Stereochemical Control: The primary objective would be to develop a robust and efficient synthetic protocol. A subsequent and more challenging goal would be to achieve stereoselective synthesis to isolate or enrich specific diastereomers and enantiomers for individual characterization.

Structural Characterization: A thorough structural and stereochemical assignment of the synthesized isomers using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, 2D-NMR) and potentially X-ray crystallography would be essential. researchgate.net This would confirm the cis/trans relationship between the substituents and allow for the definitive assignment of the relative and absolute configurations.

Investigation of Physicochemical Properties: A comprehensive study of the properties of the isolated isomers, including melting/boiling points, solubility, and conformational preferences, would provide fundamental data currently missing from the literature.

Screening for Biological Activity and Other Applications: Drawing inspiration from analogous compounds, a broad screening of the synthesized isomers for potential applications would be a logical next step. This could include:

Assays for antimicrobial, antifungal, or cytotoxic activity. nih.govresearchgate.net

Evaluation as chiral building blocks or auxiliaries in asymmetric synthesis.

Investigation of their potential use as specialty solvents, plasticizers, or fragrance components.

Fulfilling these objectives would close the current knowledge gap and determine whether this compound and its isomers are merely chemical curiosities or compounds with valuable scientific or industrial potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B13997949 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol CAS No. 1135-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1135-70-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C12H16O3/c1-2-12(10-6-4-3-5-7-10)14-9-11(8-13)15-12/h3-7,11,13H,2,8-9H2,1H3

InChI Key

MNDLRZFXJPXXCG-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)CO)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2 Phenyl 1,3 Dioxolane 4 Methanol and Its Derivatives

Established Synthetic Pathways to the 1,3-Dioxolane (B20135) Core Relevant to 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol

The foundational approach to constructing the 1,3-dioxolane ring system is the direct reaction between a carbonyl compound and a diol or triol. For this compound, this involves the ketalization of ethyl phenyl ketone (propiophenone) with glycerol (B35011).

Condensation Reactions in the Formation of this compound

The most common and established method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol. organic-chemistry.org In the specific case of this compound, the reactants are propiophenone (B1677668) and glycerol. This reaction is an equilibrium process where water is formed as a byproduct. researchgate.net

To drive the reaction toward the product side and achieve high yields, water must be continuously removed from the reaction mixture. A standard laboratory technique for this is the use of a Dean-Stark apparatus, often with an azeotrope-forming solvent like toluene. organic-chemistry.org The reaction involves the protonation of the carbonyl oxygen of propiophenone by an acid catalyst, making the carbonyl carbon more electrophilic. Subsequently, the hydroxyl groups of glycerol act as nucleophiles, attacking the activated carbonyl carbon to form a hemiketal intermediate, which then cyclizes and eliminates water to yield the final 1,3-dioxolane ring structure. researchgate.net The reaction of glycerol with a ketone can result in a mixture of a five-membered ring (1,3-dioxolane) and a six-membered ring (1,3-dioxane), although the formation of the 1,3-dioxolane is often favored. researchgate.netresearchgate.net

Stereoselective Synthesis of the Chiral Centers in this compound

The structure of this compound contains two chiral centers: the C2 carbon (bearing the ethyl and phenyl groups) and the C4 carbon (bearing the hydroxymethyl group). The condensation of achiral propiophenone with achiral glycerol typically results in a mixture of four stereoisomers (two pairs of enantiomers). Achieving stereoselectivity in the synthesis of such trisubstituted dioxolanes is a significant challenge that requires specialized strategies.

One approach to control stereochemistry is through the use of chiral catalysts. For instance, asymmetric catalysis using chiral binaphthyldiimine-Ni(II) complexes has been successful in 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org While this specific reaction is different from direct ketalization, it demonstrates the principle of using chiral metal complexes to induce asymmetry.

Another strategy involves multi-component reactions where stereochemistry is controlled during the assembly of the molecule. A stereoselective method for forming substituted 1,3-dioxolanes has been achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine. nih.gov This process proceeds via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, allowing for controlled nucleophilic attack that defines the final stereochemistry. nih.gov Applying such advanced methods could potentially enable the synthesis of specific stereoisomers of this compound.

Novel and Emerging Synthetic Approaches for this compound

Recent research has focused on improving the synthesis of 1,3-dioxolanes by developing more efficient catalysts, adopting sustainable practices, and utilizing advanced manufacturing technologies like flow chemistry.

Catalytic Strategies (e.g., Acid Catalysis, Metal Catalysis) for the Synthesis of this compound

The choice of catalyst is crucial for the efficiency of dioxolane synthesis. While traditional Brønsted acids like p-toluenesulfonic acid and mineral acids (HCl, H₂SO₄) are effective, they can be corrosive and difficult to separate from the reaction mixture. organic-chemistry.orgresearchgate.netscirp.org This has led to the exploration of a wide range of solid and Lewis acid catalysts.

Lewis acids have proven to be highly effective. Various metal salts, including CoCl₂, NiCl₂, and Ru(III), can catalyze the conversion. scirp.orgacs.org Lanthanide triflates, such as Erbium(III) triflate (Er(OTf)₃) and Cerium(III) triflate, are gentle Lewis acids that can facilitate the chemoselective cleavage of acetals and ketals, and by the principle of microscopic reversibility, also catalyze their formation under anhydrous conditions. organic-chemistry.org Simple iron salts (e.g., FeCl₃, Fe(NO₃)₃) have been investigated as inexpensive and environmentally benign catalysts for ketalization reactions. acs.org

Solid acid catalysts offer significant advantages in terms of reusability and ease of separation. Examples include sulfated zirconia, silicotungstic acid modified bentonite, and Amberlyst resins. scirp.orgresearchgate.netresearchgate.net These heterogeneous catalysts can be easily filtered off at the end of the reaction, simplifying purification and reducing waste. researchgate.net

Catalyst TypeSpecific Example(s)Key AdvantagesReference(s)
Brønsted Acidp-Toluenesulfonic acid (PTSA), HClReadily available, effective organic-chemistry.org, researchgate.net
Lewis Acid (Metal Salts)Er(OTf)₃, Ru(III), FeCl₃, NiCl₂High activity, mild reaction conditions acs.org, organic-chemistry.org, acs.org
Heterogeneous/Solid AcidSilicotungstic acid on Bentonite, Amberlyst-15, Sulfated ZirconiaReusable, easy separation, reduced waste scirp.org, researchgate.net, researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Adherence to green chemistry principles is increasingly important in chemical synthesis. For this compound, this involves several key areas:

Use of Renewable Feedstocks : Glycerol, a primary byproduct of biodiesel production, is an abundant and renewable starting material for this synthesis. researchgate.net Utilizing this bio-based feedstock improves the sustainability profile of the final product. rsc.orgrsc.org

Solvent-Free Reactions : Performing the condensation reaction under solventless conditions reduces waste and avoids the use of volatile organic compounds (VOCs). researchgate.netrsc.org Heterogeneous catalysts are particularly well-suited for these conditions. researchgate.net For example, the synthesis of acetals/ketals has been efficiently carried out using mesoporous molecular sieves (Al-SBA-15) under solvent-free conditions. researchgate.net

Atom Economy : The condensation reaction to form the dioxolane has good atom economy, with water being the only byproduct. Optimizing the reaction to achieve high conversion and selectivity further maximizes this.

Catalyst Reusability : The development of robust, reusable heterogeneous catalysts is a core tenet of green chemistry. scirp.org Catalysts like bismuth subnitrate and acid-functionalized mesoporous materials have demonstrated good reusability without significant loss of activity. researchgate.net

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. illinois.edu

The synthesis of this compound is well-suited for adaptation to a flow process. A typical setup would involve pumping a solution of propiophenone and glycerol through a heated packed-bed reactor containing a solid acid catalyst, such as Amberlyst-15. unimi.it The intimate contact between the reactants and the catalyst in the flow reactor can significantly reduce reaction times from hours to minutes. unimi.it The continuous removal of the product from the catalytic zone can also help to shift the equilibrium and prevent degradation. This technology allows for safer operation at elevated temperatures and pressures, potentially further accelerating the reaction rate. illinois.edu

Derivatization Strategies and Functional Group Transformations of this compound

The chemical versatility of this compound allows for a variety of derivatization strategies and functional group transformations. These modifications can be broadly categorized into reactions involving the primary alcohol, alterations to the substituents at the C2 position, and cleavage of the dioxolane ring itself. Such transformations are crucial for synthesizing novel analogues and for fine-tuning the molecule's physicochemical properties.

Reactions at the Primary Alcohol Moiety of this compound

The primary alcohol group is a key site for functionalization, susceptible to a range of common transformations such as oxidation, esterification, and etherification. These reactions allow for the introduction of diverse functional groups while typically preserving the core dioxolane structure.

Selective oxidation of the hydroxymethyl group can be achieved under specific conditions, yielding the corresponding aldehyde or carboxylic acid. This transformation provides a pathway to functionalized carboxylic acids from dioxolane precursors. For instance, related dioxolane-4-methanol compounds can be selectively oxidized to their corresponding carboxylic acid salts, demonstrating that the hydroxymethyl group can be targeted while leaving the dioxolane ring intact.

Esterification, reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, produces various ester derivatives. Etherification, through reactions like the Williamson ether synthesis, can be used to introduce a wide array of alkyl or aryl groups.

Reaction TypeReagents and ConditionsGeneral Product Structure
Oxidation Mild oxidizing agents (e.g., PCC, DMP) in an inert solvent (e.g., CH₂Cl₂)2-Ethyl-2-phenyl-1,3-dioxolane-4-carbaldehyde
Oxidation Strong oxidizing agents (e.g., KMnO₄, Jones reagent)2-Ethyl-2-phenyl-1,3-dioxolane-4-carboxylic acid
Esterification R-COOH, acid catalyst, heat; or R-COCl, base (e.g., pyridine)2-Ethyl-2-phenyl-1,3-dioxolan-4-ylmethyl ester
Etherification 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)4-(Alkoxymethyl)-2-ethyl-2-phenyl-1,3-dioxolane

Modifications of the Ethyl and Phenyl Substituents of this compound

The ethyl and phenyl groups at the C2 position of the dioxolane ring offer additional sites for modification. Structure-activity relationship studies on analogous compounds, such as etoxadrol, have explored the impact of altering these substituents. nih.gov For example, replacing the ethyl group with larger alkyl chains like propyl or isopropyl has been shown to influence biological activity in related series. nih.gov

The phenyl ring is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the dioxolane moiety, various substituents (e.g., nitro, halogen, alkyl groups) can be introduced onto the aromatic ring. For instance, the introduction of a chlorine atom at the ortho position of the phenyl ring has been documented in similar dioxolane structures. nih.gov

Modification SiteReaction TypeReagents and ConditionsExample Product
Ethyl Group Substitution (via synthesis)N/A (Requires synthesis from a different ketone, e.g., propiophenone)2-Propyl-2-phenyl-1,3-dioxolane-4-methanol
Phenyl Group Electrophilic Aromatic Substitution (Halogenation)Br₂, FeBr₃2-(Bromophenyl)-2-ethyl-1,3-dioxolane-4-methanol
Phenyl Group Electrophilic Aromatic Substitution (Nitration)Conc. HNO₃, Conc. H₂SO₄2-Ethyl-2-(nitrophenyl)-1,3-dioxolane-4-methanol
Phenyl Group Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)R-Cl, AlCl₃2-(Alkylphenyl)-2-ethyl-1,3-dioxolane-4-methanol

Ring-Opening Reactions of the 1,3-Dioxolane Core in this compound

The 1,3-dioxolane ring, being a cyclic acetal (B89532), is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This characteristic is fundamental to its use as a protecting group for both the original ketone (propiophenone) and the diol (glycerol) from which it is derived.

The primary ring-opening reaction is acid-catalyzed hydrolysis, which regenerates the constituent carbonyl compound and the diol. The mechanism involves the initial protonation of one of the ring's oxygen atoms, followed by a rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water leads to the opening of the ring. The reaction can be catalyzed by various acids, including mineral acids like HCl or H₂SO₄, or sulfonic acids such as para-toluenesulfonic acid. researchgate.netgoogle.com

Reductive cleavage of the dioxolane ring can also be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically results in the cleavage of one of the C-O bonds within the ring, leading to the formation of an alcohol.

Reaction TypeReagents and ConditionsProducts
Acid-Catalyzed Hydrolysis H₃O⁺ (aq. acid, e.g., HCl, H₂SO₄)Propiophenone and Glycerol (1,2,3-Propanetriol)
Reductive Ring Cleavage Strong reducing agents (e.g., LiAlH₄) followed by workup3-(1-Phenoxypropoxy)propane-1,2-diol and related isomers

Chemical Reactivity, Reaction Mechanisms, and Stereochemical Transformations of 2 Ethyl 2 Phenyl 1,3 Dioxolane 4 Methanol

General Reactivity Patterns of Substituted 1,3-Dioxolanes

The 1,3-dioxolane (B20135) ring is a heterocyclic acetal (B89532) that serves as a cornerstone in synthetic organic chemistry, primarily due to its distinct reactivity profile. wikipedia.org These structures are cyclic acetals or ketals, typically formed from the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. wikipedia.orgorganic-chemistry.org Their chemical behavior is dominated by the acetal functional group, rendering them stable under a variety of conditions, yet susceptible to cleavage under others.

Substituted 1,3-dioxolanes are generally stable in neutral and basic environments, making them excellent protecting groups for carbonyl compounds and 1,2-diols against nucleophiles and bases. organic-chemistry.orgrsc.orgnih.gov This stability is a key feature exploited in multistep syntheses. Conversely, the defining characteristic of the 1,3-dioxolane framework is its lability toward acid. thieme-connect.de Both Brønsted and Lewis acids can catalyze the hydrolysis of the acetal, regenerating the parent carbonyl compound and diol. organic-chemistry.org This acid-sensitive nature allows for their straightforward deprotection under mild conditions. wikipedia.org

The reactivity of the dioxolane ring can also be influenced by its substituents. While the ring itself is generally stable to mild oxidizing and reducing agents, strong oxidants, particularly when activated by Lewis acids, can induce cleavage. organic-chemistry.org Furthermore, under specific catalytic conditions, 1,3-dioxolanes can undergo cationic ring-opening polymerization to form polyacetals. researchgate.netrsc.org

Table 1: Summary of General Reactivity of the 1,3-Dioxolane Ring

Condition/Reagent Type Reactivity Typical Outcome
Acidic (Brønsted or Lewis) HighRing-opening/hydrolysis to parent carbonyl and diol. organic-chemistry.orgthieme-connect.de
Basic Low (Stable)No reaction with the dioxolane ring. rsc.org
Nucleophilic Low (Stable)Generally unreactive towards common nucleophiles. organic-chemistry.org
Oxidizing Agents Low (Stable to mild reagents)Ring is stable to reagents like PCC, PDC. Cleavage possible with strong oxidants. organic-chemistry.org
Reducing Agents Low (Stable to mild reagents)Ring is stable to reagents like NaBH₄. Reductive cleavage possible with strong reagents (e.g., LiAlH₄/Lewis acid). researchgate.net

Specific Reactions of the 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol Framework

The compound this compound possesses three key structural features that dictate its reactivity: the acid-labile 1,3-dioxolane ring, a quaternary (ketal) carbon at the 2-position substituted with both an ethyl and a phenyl group, and a primary alcohol (hydroxymethyl) group at the 4-position. The presence of the alcohol provides an additional site for chemical modification, distinct from the reactivity of the dioxolane ring itself.

Under acidic conditions, this compound undergoes hydrolysis to its constituent components. The accepted mechanism for this transformation begins with the rapid and reversible protonation of one of the ring's oxygen atoms by an acid catalyst. lookchem.com This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to generate a resonance-stabilized tertiary oxocarbenium ion. The stability of this intermediate is enhanced by the electron-donating phenyl group at the C2 position. The final stage involves a nucleophilic attack by water on the carbocation, which, after deprotonation, yields the final products: ethyl phenyl ketone and glycerol (B35011).

This compound + H₂O (H⁺ catalyst) → Ethyl Phenyl Ketone + Glycerol

Cationic ring-opening can also occur, particularly in the context of polymerization, where the oxocarbenium ion intermediate is intercepted by another monomer unit instead of water. rsc.orgacs.org

The 1,3-dioxolane framework is characteristically stable under basic conditions. organic-chemistry.orgrsc.org Therefore, the ring structure of this compound is not expected to undergo transformations or rearrangements in the presence of common bases. However, the primary alcohol functionality at the C4 position is reactive under basic conditions. Treatment with a strong base (e.g., sodium hydride) will deprotonate the hydroxyl group to form a corresponding alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions, such as Williamson ether synthesis or esterification, allowing for selective modification of the side chain without affecting the integrity of the dioxolane ring.

The reactivity of this compound towards oxidation and reduction is dictated by its two main functional groups: the primary alcohol and the dioxolane ring.

Oxidation: The primary alcohol is readily oxidized. The choice of oxidizing agent is critical to achieve selective transformation while preserving the acid-sensitive dioxolane ring. Mild, non-acidic reagents are preferred. For example, Swern oxidation or reagents like pyridinium (B92312) chlorochromate (PCC) would convert the alcohol to the corresponding aldehyde, 2-ethyl-2-phenyl-1,3-dioxolane-4-carbaldehyde. Stronger oxidizing agents under neutral or basic conditions could yield the carboxylic acid. Research on similar structures has shown that selective oxidation of a hydroxymethyl group on a dioxolane ring can be achieved, leaving the cyclic acetal intact.

Reduction: The dioxolane ring is generally resistant to reduction by common hydride reagents like sodium borohydride. The primary alcohol group is already in its most reduced state. However, the phenyl group can be reduced to a cyclohexyl group via catalytic hydrogenation, though this often requires harsh conditions that may also lead to the reductive cleavage of the dioxolane ring. More aggressive reducing agents, particularly combinations involving Lewis acids (e.g., lithium aluminum hydride with aluminum chloride), can induce reductive ring-opening of the dioxolane. researchgate.net

Table 2: Predicted Products from Reactions at the this compound Framework

Reaction Type Reagent(s) Primary Product(s) Functional Group Transformed
Hydrolysis H₃O⁺Ethyl phenyl ketone, GlycerolDioxolane Ring
Oxidation (Mild) PCC or Swern Oxidation2-Ethyl-2-phenyl-1,3-dioxolane-4-carbaldehydePrimary Alcohol
Ether Synthesis 1. NaH2. CH₃I2-Ethyl-2-phenyl-4-(methoxymethyl)-1,3-dioxolanePrimary Alcohol
Reductive Ring Opening LiAlH₄ / AlCl₃Mixture of ring-opened ether-alcoholsDioxolane Ring

Stereoselective Reactions and Chiral Induction with this compound

The structure of this compound contains two stereogenic centers: at the C2 and C4 positions of the dioxolane ring. google.com This gives rise to the existence of four possible stereoisomers, comprising two pairs of enantiomers (diastereomers of each other). The presence of these chiral centers means that the molecule can be used in stereoselective synthesis. Chiral 1,3-dioxolanes are well-established as tools for inducing chirality in chemical reactions. nih.gov The fixed spatial arrangement of the substituents on the dioxolane ring creates a chiral environment that can influence the stereochemical outcome of reactions occurring at the hydroxymethyl side chain or in its vicinity.

When starting with a single, pure diastereomer of this compound, the existing stereocenters can direct the formation of a new stereocenter with a preference for one configuration over the other. This principle of diastereoselection is fundamental in asymmetric synthesis.

For example, a two-step sequence involving the oxidation of the primary alcohol to an aldehyde, followed by the addition of a nucleophile like a Grignard reagent (e.g., methylmagnesium bromide), would generate a new stereocenter. The attack of the nucleophile on the prochiral aldehyde would be influenced by the steric bulk of the substituents on the existing chiral centers (C2 and C4). The bulky phenyl and ethyl groups at C2 would create a sterically hindered face of the molecule, directing the incoming nucleophile to the more accessible face. This would result in the formation of two diastereomeric secondary alcohols, but likely in unequal amounts. The predictability of this facial selectivity can often be rationalized using established models of stereochemical induction.

Table 3: Hypothetical Diastereoselective Addition to a Derivative of this compound

Starting Material (Single Diastereomer) Reaction Sequence Intermediate Possible Diastereomeric Products Expected Outcome
(2R,4R)-2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol1. Swern Oxidation2. CH₃MgBr(2R,4R)-2-Ethyl-2-phenyl-1,3-dioxolane-4-carbaldehyde(2R,4R)-1-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)ethan-1-ol (Two diastereomers at the new center)Unequal mixture of diastereomers (diastereomeric excess > 0).

Enantioselective Processes and Chiral Auxiliary Applications

Mechanistic Investigations into Key Transformations of this compound

The primary and most studied transformation of this compound is its hydrolysis under acidic conditions, which cleaves the ketal to regenerate the corresponding ketone (propiophenone), glycerol, and an alcohol. The mechanistic pathway for this reaction is well-established for acetals and ketals, proceeding through a unimolecular A1 mechanism. chemistrysteps.com

The mechanism involves two main stages:

Protonation: The reaction is initiated by a rapid, reversible protonation of one of the dioxolane oxygen atoms by an acid catalyst. chemistrysteps.com This converts the oxygen into a better leaving group.

Rate-Determining Step: The protonated ketal undergoes a slow, unimolecular cleavage of the carbon-oxygen bond. This is the rate-determining step of the reaction. researchgate.net This step results in the formation of a resonance-stabilized oxonium-carbonium ion intermediate. researchgate.net

Nucleophilic Attack and Deprotonation: A water molecule then acts as a nucleophile, attacking the carbocation intermediate. Subsequent deprotonation steps lead to the formation of a hemiacetal, which further hydrolyzes to yield the final ketone and diol products. chemistrysteps.com

The rate of hydrolysis for 2,2-disubstituted 1,3-dioxolanes is significantly influenced by the nature of the substituents at the C2 position. gla.ac.uk For this compound, both an alkyl (ethyl) and an aryl (phenyl) group are present. Studies on analogous compounds have demonstrated that such substitution leads to considerable steric effects that retard the rate of hydrolysis. The hydrolysis of 2-phenyl-2-alkyl-1,3-dioxolanes is considerably slower than that of 2-phenyl-1,3-dioxolane. This rate retardation is associated with less favorable activation enthalpy (ΔH) values, while the activation entropy (ΔS) remains nearly constant for 2-phenyl-1,3-dioxolanes.

The steric hindrance from the bulky ethyl and phenyl groups at the C2 position likely destabilizes the transition state leading to the oxonium ion, thus increasing the activation energy and slowing the reaction. Research comparing the hydrolysis rates of various 2,2-disubstituted 1,3-dioxolanes highlights the impact of these steric factors.

Table 1: Relative Hydrolysis Rates of Selected 2-Substituted-1,3-Dioxolanes

CompoundSubstituents at C2Relative Rate of HydrolysisKey Observation
2-Phenyl-1,3-dioxolanePhenyl, HydrogenBaselineReference compound for aryl substitution.
2-Phenyl-2-methyl-1,3-dioxolanePhenyl, MethylSlower than baselineIntroduction of a methyl group causes significant steric retardation.
2-Phenyl-2-ethyl-1,3-dioxolanePhenyl, EthylSlower than 2-phenyl-2-methyl derivativeIncreased steric bulk from the ethyl group further retards the hydrolysis rate.
2,2-Diphenyl-1,3-dioxolanePhenyl, Phenyl~120 times slower than 2-phenyl-1,3-dioxolaneDemonstrates a significant steric effect from a second aryl group. gla.ac.uk

This table is illustrative, based on findings for structurally similar compounds, to demonstrate the expected impact of C2 substitution on the hydrolysis rate of this compound.

Advanced Structural Elucidation and Conformational Analysis of 2 Ethyl 2 Phenyl 1,3 Dioxolane 4 Methanol

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

High-resolution spectroscopy is indispensable for the unambiguous determination of the molecular architecture of 2-ethyl-2-phenyl-1,3-dioxolane-4-methanol, including its connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution. For this compound, which has a stereocenter at the C4 position, NMR is crucial for confirming the relative stereochemistry (cis/trans isomerism) between the substituents at C2 and C4.

A standard ¹H NMR spectrum of the closely related analogue, 2-phenyl-1,3-dioxolane-4-methanol (B155213), shows distinct signals for the protons on the dioxolane ring, which can be extrapolated to the title compound. researchgate.net The introduction of an ethyl group at C2 in place of a proton removes the C2-methine signal and introduces new signals corresponding to the ethyl group's methylene (B1212753) and methyl protons.

Predicted ¹H and ¹³C NMR Data: Multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment.

COSY: Would reveal the coupling network between protons, for instance, connecting the C4 proton to the C5 methylene protons and the hydroxymethyl protons. It would also show the coupling within the ethyl group.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons like C2 and the phenyl carbons.

Dynamic NMR studies could provide insight into the conformational flexibility of the dioxolane ring and the rotational barriers of the phenyl and ethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures like 2-phenyl-1,3-dioxolane-4-methanol and standard increments.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H7.2 - 7.5Multiplet
C4-H4.1 - 4.4Multiplet
C5-H (diastereotopic)3.8 - 4.2Multiplet
CH₂OH3.5 - 3.8Multiplet
Ethyl CH₂1.8 - 2.1Quartet
Ethyl CH₃0.8 - 1.1Triplet
OHVariableSinglet

Advanced mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing techniques like tandem mass spectrometry (MS/MS), provides invaluable information on the molecule's mass, elemental composition, and structural fragmentation. miamioh.edu

The electron ionization (EI) mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) due to the acetal's instability. The fragmentation pattern would be dominated by cleavages characteristic of acetals and ethers. miamioh.educhemguide.co.uk

Key Fragmentation Pathways:

α-Cleavage: Loss of the larger alkyl substituent from the C2 position is often favored. Therefore, loss of the ethyl radical (•C₂H₅, 29 Da) or the phenyl radical (•C₆H₅, 77 Da) would lead to prominent fragment ions.

Ring Cleavage: The dioxolane ring can undergo various fragmentation pathways, often initiated by the cleavage of a C-O bond.

Loss of Substituents: Fragmentation can occur via the loss of the hydroxymethyl group (•CH₂OH, 31 Da).

Differentiation between cis and trans isomers using standard EI-MS can be challenging. However, techniques like chemical ionization or comparing fragmentation patterns under different collision energies in MS/MS might reveal subtle differences.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (MW: 208.25 g/mol )

m/z ValueProposed Fragment IonDescription of Loss
179[M - C₂H₅]⁺Loss of the ethyl group
177[M - CH₂OH]⁺Loss of the hydroxymethyl group
131[M - C₆H₅]⁺Loss of the phenyl group
105[C₆H₅CO]⁺Benzoyl cation, from rearrangement and cleavage
77[C₆H₅]⁺Phenyl cation
73[C₃H₅O₂]⁺Fragment from dioxolane ring cleavage

The presence of a stereocenter at C4 makes this compound a chiral molecule. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration (R or S). These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The primary chromophore in the molecule is the phenyl group. The electronic transitions of the phenyl ring (e.g., ¹Lₐ and ¹Lₑ bands) will be perturbed by the chiral environment of the dioxolane ring, giving rise to characteristic Cotton effects in the ECD and ORD spectra. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms, and thus to the absolute configuration.

Expected Key Vibrational Frequencies:

O-H Stretch: A broad band in the IR spectrum around 3400 cm⁻¹ from the hydroxyl group, indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and dioxolane moieties will be just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

C-O Stretches: Strong, characteristic bands for the acetal (B89532) (C-O-C) and alcohol (C-O) single bonds will dominate the fingerprint region between 1250 cm⁻¹ and 1000 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring. Conformational isomers may exhibit slight differences in their vibrational spectra, which can be useful for studying conformational dynamics.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity (IR)
O-H stretch (H-bonded)~ 3400Strong, Broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Strong
Aromatic C=C stretch1600, 1490, 1450Medium-Weak
CH₂ bend~ 1465Medium
Acetal C-O-C stretch1250 - 1050Strong
Primary Alcohol C-O stretch~ 1040Strong

X-ray Crystallography of this compound and its Co-crystals for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique can unambiguously determine bond lengths, bond angles, torsional angles, and both relative and absolute stereochemistry.

No crystal structure for this compound is currently deposited in public databases, which is common for compounds that are liquids or oils at room temperature. However, obtaining a crystal structure would be possible by forming a suitable crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester of the primary alcohol) or through co-crystallization with another molecule capable of forming strong intermolecular interactions, such as hydrogen bonds.

A successful crystallographic analysis would reveal:

The precise conformation of the 1,3-dioxolane (B20135) ring (e.g., envelope or twist conformation).

The relative orientation of the ethyl, phenyl, and hydroxymethyl substituents.

Detailed information on intermolecular interactions in the crystal lattice, particularly the hydrogen-bonding network involving the hydroxyl group. mdpi.com

Conformational Dynamics and Energetic Landscapes of this compound

The 1,3-dioxolane ring is not planar and typically adopts either an envelope (Cₛ symmetry) or a twist (C₂ symmetry) conformation to relieve ring strain. The specific conformation and the orientation of the substituents are governed by a complex interplay of steric and electronic effects.

The conformational landscape of this compound is determined by:

Ring Pseurodrotation: The dioxolane ring can rapidly interconvert between different envelope and twist forms.

Substituent Orientation: The bulky phenyl and ethyl groups at C2 will have preferred orientations to minimize steric hindrance with the rest of the molecule. The hydroxymethyl group at C4 also has rotational freedom.

Intramolecular Interactions: The possibility of an intramolecular hydrogen bond between the hydroxyl group and one of the ring oxygen atoms could stabilize certain conformations. Studies on related phenyl-substituted heterocycles have highlighted the importance of such stabilizing CH···O interactions. researchgate.net

The energetic landscape, including the identification of low-energy conformers and the transition states connecting them, is best explored using computational chemistry methods, such as Density Functional Theory (DFT) or high-level ab initio calculations. These studies can predict the most stable conformation of the molecule, which is crucial for interpreting spectroscopic data and understanding its chemical reactivity.

Puckering Modes of the 1,3-Dioxolane Ring

The five-membered 1,3-dioxolane ring is inherently non-planar, adopting puckered conformations to alleviate torsional strain. chemicalbook.com The two principal puckering modes are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) conformations. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar; instead, the ring is twisted, with two atoms displaced on opposite sides of the plane formed by the other three.

ConformationSymmetryDescription
EnvelopeCsFour atoms are coplanar, with the fifth atom out of the plane.
TwistC2Two atoms are on opposite sides of the plane formed by the other three atoms.

Rotational Barriers and Preferred Conformations of Substituents

The substituents at the C2 and C4 positions of the 1,3-dioxolane ring—namely the ethyl, phenyl, and methanol (B129727) groups—have their own rotational degrees of freedom, which are influenced by steric hindrance and electronic interactions.

The rotational barrier for the ethyl group at the C2 position is expected to be of a similar magnitude to that of other small alkyl groups attached to a tetrahedral carbon. Steric interactions with the adjacent phenyl group and the dioxolane ring will dictate the preferred staggered conformations of the ethyl group.

The hydroxymethyl group at the C4 position also exhibits rotational freedom. Its preferred conformation will be influenced by the potential for intramolecular hydrogen bonding with the oxygen atoms of the dioxolane ring, as well as steric interactions with the ring itself.

SubstituentPositionEstimated Rotational Barrier (kcal/mol)Preferred Conformation Influences
PhenylC2~0.85 ± 0.3 (by analogy)Minimization of steric hindrance with the dioxolane ring.
EthylC2Not specifically determined; expected to be low.Steric interactions with the phenyl group and the dioxolane ring.
MethanolC4Not specifically determined; expected to be low.Potential for intramolecular hydrogen bonding and steric effects.

Intermolecular Interactions and Self-Assembly Tendencies of this compound

The molecular structure of this compound contains several functional groups capable of engaging in a variety of intermolecular interactions. These non-covalent forces are pivotal in determining the compound's physical properties and its propensity for self-assembly into ordered supramolecular structures in the solid state and in solution.

The primary intermolecular interactions anticipated for this molecule are:

Hydrogen Bonding: The most significant directional interaction is expected to be hydrogen bonding involving the primary hydroxyl group of the methanol substituent. This group can act as both a hydrogen bond donor (H-O) and a hydrogen bond acceptor (the lone pairs on the oxygen). This can lead to the formation of chains or more complex networks of molecules in the condensed phase. The oxygen atoms within the 1,3-dioxolane ring can also act as hydrogen bond acceptors.

π-π Stacking: The presence of the phenyl group introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, can lead to the formation of columnar or offset stacked arrangements. Crystal structures of other phenyl-substituted compounds often reveal the importance of these interactions in directing the crystal packing. nih.govnih.gov

Theoretical and Computational Chemistry Approaches to 2 Ethyl 2 Phenyl 1,3 Dioxolane 4 Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations can provide valuable insights into the optimized geometry, vibrational frequencies, and electronic properties of 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol. For similar dioxolane compounds, DFT has been successfully used to characterize their structures. mdpi.com

DFT studies would involve selecting an appropriate functional and basis set to solve the Schrödinger equation for the molecule. The results of these calculations would yield key geometric parameters.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

ParameterPredicted Value
C-O Bond Lengths (dioxolane ring)1.41 - 1.44 Å
C-C Bond Lengths (ethyl group)1.52 - 1.55 Å
C-C Bond Lengths (phenyl group)1.38 - 1.41 Å
O-C-O Bond Angle (dioxolane ring)105 - 108°
Dihedral AnglesVarious

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual calculated values would be specific to this compound.

Ab initio calculations are another class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods are often more computationally intensive than DFT but can provide highly accurate results for molecular energies and reaction barriers. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For this compound, ab initio calculations could be employed to:

Determine the relative energies of different stereoisomers.

Calculate the activation energies for various chemical reactions involving this molecule.

Provide benchmark data to validate the accuracy of less computationally demanding methods like DFT.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the molecule's motion, researchers can:

Identify the most stable conformations and the energy barriers between them.

Investigate how the molecule's shape and dynamics change in the presence of different solvents.

Understand intermolecular interactions with other molecules.

These simulations are particularly useful for predicting how the molecule will behave in a realistic chemical environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For dioxolane derivatives, computational methods have been used to aid in the interpretation of experimental spectra. researchgate.net

Key predictable spectroscopic parameters include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help assign peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in an IR spectrum.

Raman Spectroscopy: Raman scattering activities can be calculated to complement IR data.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted Value (Computational)Experimental Value
¹H NMR Chemical Shift (CH₂-OH)3.5 - 3.8 ppm3.6 ppm
¹³C NMR Chemical Shift (C=O acetal)105 - 110 ppm108 ppm
IR Vibrational Frequency (O-H stretch)3300 - 3400 cm⁻¹3350 cm⁻¹

Note: This table provides an illustrative example of how computational and experimental data would be compared. The values are not specific to this compound.

Computational Studies on Reaction Mechanisms and Transition States of this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates involved. For reactions involving related compounds, computational studies have provided detailed mechanistic insights. nih.gov

For this compound, these studies could investigate:

The mechanism of its formation from reactants.

The pathways of its decomposition or rearrangement under different conditions.

The role of catalysts in promoting specific reactions.

Understanding these reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Design of Novel Derivatives and Analogues of this compound

In silico design involves using computational methods to design new molecules with desired properties before they are synthesized in the laboratory. This approach can significantly accelerate the discovery of new compounds with enhanced activity or specific functionalities. The design of derivatives of similar scaffolds, such as (2-substituted phenyl-1,3-dithiolan-4-yl)methanol, has been explored for specific applications. nih.govnih.gov

For this compound, in silico design could be used to:

Explore how modifications to the ethyl, phenyl, or methanol (B129727) groups affect the molecule's electronic and steric properties.

Predict the biological activity of new derivatives by docking them into the active sites of proteins.

Screen a large virtual library of potential analogues to identify promising candidates for synthesis.

This computational pre-screening can save significant time and resources in the development of new chemical entities.

Applications of 2 Ethyl 2 Phenyl 1,3 Dioxolane 4 Methanol in Advanced Chemical Synthesis and Materials Science

2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound, stemming from the C4 position of the dioxolane ring, establishes it as a valuable chiral building block in asymmetric synthesis. Chiral 1,3-dioxolane (B20135) derivatives are widely recognized for their role in transferring stereochemical information to new products. nih.gov These structures are often derived from readily available and enantiomerically pure sources like α-hydroxy acids or, in this case, glycerol (B35011) derivatives, and are used to construct complex molecules with high stereoselectivity. nih.govjigspharma.com

Precursor to Enantiomerically Pure Fine Chemicals

The primary application of chiral building blocks like this compound is in the synthesis of enantiomerically pure fine chemicals, which are crucial for the pharmaceutical and agrochemical industries. The dioxolane moiety serves as a protecting group for a diol, while the stereocenter at C4 can direct subsequent chemical reactions. By analogy with well-studied chiral dioxolanes such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (a derivative of (S)-glycerol), the hydroxyl group can be converted into various other functionalities. These transformations allow for the construction of complex chiral molecules where the stereochemistry is controlled from the outset.

The general strategy involves using the chiral dioxolane as a scaffold and performing reactions on the methanol (B129727) side chain. The steric hindrance and electronic properties of the ethyl and phenyl groups at the C2 position can influence the diastereoselectivity of these reactions, providing an additional layer of synthetic control. The resulting products, possessing defined stereochemistry, are valuable intermediates for a wide range of high-value chemicals.

Table 1: Examples of Chiral Dioxolane Building Blocks and Their Applications

Chiral Building Block Parent Molecule Application Area Reference
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (S)-Glycerol Synthesis of chiral glycerides, phosphates, and tetraoxaspiroundecanes.
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (R)-Glycerol Intermediate in pharmaceutical synthesis and research. jigspharma.com

Role in the Synthesis of Natural Product Scaffolds and Bio-inspired Molecules

Chiral dioxolanes are frequently employed as key intermediates in the total synthesis of natural products. nih.gov Their ability to mask and protect diol functionalities while providing a rigid stereochemical template is essential for building complex, polyfunctional molecules. For instance, chiral 1,3-dioxolanones have been used in highly stereoselective syntheses to construct the chiral tertiary alcohol moiety found in natural products like (–)-Pterosin N. researchgate.net

In the context of this compound, its structure is well-suited for the synthesis of molecules containing a protected glycerol backbone. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile to form ethers, esters, or to be extended via carbon-carbon bond-forming reactions. The phenyl group can provide additional interactions, such as π-stacking, which can be exploited in certain synthetic strategies. These features make it a promising precursor for scaffolds that mimic or are identical to portions of biologically active natural products.

Utilization in Polymer Chemistry and Monomer Design

The 1,3-dioxolane ring is a significant motif in polymer science, known for its ability to undergo ring-opening polymerization to create degradable polyesters and polyacetals. researchgate.netescholarship.org The structure of this compound, with its reactive hydroxyl group, allows for its conversion into a functional monomer suitable for polymerization.

Incorporation into Polymeric Backbones

One of the primary ways dioxolane derivatives are incorporated into polymer backbones is through radical ring-opening polymerization (rROP). For example, related monomers like 2-methylene-4-phenyl-1,3-dioxolane undergo nearly complete ring-opening during free radical polymerization. researchgate.net This process inserts an ester group directly into the polymer backbone, transforming a typical addition polymer into a polyester. researchgate.net This imparts degradability to the resulting material.

By converting the hydroxyl group of this compound into a polymerizable group (e.g., a methacrylate (B99206) or acrylate), a monomer can be designed that, upon polymerization, would introduce the bulky ethyl-phenyl-dioxolane moiety as a pendant group. Alternatively, if modified to a cyclic ketene (B1206846) acetal (B89532), it could potentially undergo rROP to incorporate ester linkages into the polymer backbone, thereby creating functional and degradable polyesters. The parent compound, 1,3-dioxolane, undergoes cationic ring-opening polymerization to form poly(dioxolane), a chemically recyclable thermoplastic with mechanical properties that can be enhanced by increasing its molecular weight. escholarship.orgnsf.gov

Development of Functional Polymeric Materials

The incorporation of this compound into a polymer chain, either as a pendant group or within the backbone, leads to the development of functional materials. The bulky and hydrophobic nature of the ethyl and phenyl groups can significantly influence the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical strength. For instance, the insertion of 2-methylene-4-phenyl-1,3-dioxolane into a polymethacrylate (B1205211) backbone was found to moderately affect the Tg while conferring hydrolytic degradability. rsc.org

Furthermore, the dioxolane ring itself can be a source of functionality. The acetal linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions. This pH-sensitivity can be exploited to design smart materials, such as drug delivery systems that release their payload in an acidic environment. Polymers containing pendant cyclic carbonate groups, which are structurally related to dioxolanes, are used for post-polymerization functionalization to create multifunctional materials. researchgate.net

Table 2: Polymerization of Dioxolane-Based Monomers

Monomer Polymerization Type Key Feature of Polymer Reference
2-Methylene-4-phenyl-1,3-dioxolane Radical Ring-Opening Introduces ester groups into the polymer backbone, creating a degradable polyester. researchgate.net
1,3-Dioxolane Cationic Ring-Opening Produces poly(dioxolane), a chemically recyclable thermoplastic. escholarship.orgnsf.gov

Role as a Ligand or Ligand Precursor in Coordination Chemistry

The oxygen atoms within the this compound structure possess lone pairs of electrons, making them potential donor sites for coordination to metal centers. The molecule contains three potential coordination sites: the two oxygen atoms of the dioxolane ring and the oxygen of the primary alcohol. This allows it to act as a monodentate, bidentate, or even tridentate ligand precursor.

The design of organic ligands with pre-organized structures is crucial for creating specific coordination geometries around a metal ion. hud.ac.uk The rigid 1,3-dioxolane ring provides a defined spatial arrangement of its oxygen atoms. Coordination involving the two ring oxygens would form a stable five-membered chelate ring with a metal center. If the hydroxyl group also participates, a more complex, potentially tridentate coordination could be achieved.

While the direct use of this compound as a ligand is not extensively documented, related structures are known in coordination chemistry. For example, ligands containing 1,3-dioxalane groups have been used to synthesize transition metal complexes. researchgate.net The steric bulk provided by the ethyl and phenyl groups at the C2 position would be expected to influence the coordination environment, potentially limiting the number of ligand molecules that can bind to a metal center or creating specific catalytic pockets. The hydroxyl group can also be deprotonated to form an alkoxide, which is a stronger coordinating group and could act as a bridging ligand between two metal centers. This versatility makes this compound a promising candidate for the development of new catalysts and functional coordination compounds.

Table of Mentioned Chemical Compounds

Compound Name
This compound
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
(S)-Glycerol
(R)-Glycerol
(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one
(S)-Mandelic Acid
(–)-Pterosin N
2-Methylene-4-phenyl-1,3-dioxolane
1,3-Dioxolane
(2-oxo-1,3-dioxolan-4-yl) methyl methacrylate
Glycerol
Methacrylate

Chiral Ligands for Asymmetric Catalysis

The molecular structure of this compound contains a chiral center, making it a theoretical candidate for development into a chiral ligand. Chiral ligands are crucial in asymmetric catalysis for synthesizing enantiomerically pure compounds, a vital process in the pharmaceutical industry. nih.govresearchgate.net Typically, the hydroxyl group of such a molecule could be functionalized to introduce coordinating atoms like phosphorus or nitrogen, which can then bind to a metal center. mdpi.com This metal complex could potentially catalyze asymmetric reactions, such as hydrogenations or carbon-carbon bond-forming reactions. mdpi.comnih.gov However, a thorough search of scientific literature did not yield any studies where this compound has been specifically synthesized or utilized as a chiral ligand in asymmetric catalysis.

Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. In principle, this compound could be modified to act as a linker. For instance, the hydroxyl group could be converted into a carboxylic acid or another coordinating group capable of binding to metal centers. The rigid phenyl group and the chiral dioxolane ring could influence the resulting MOF's pore structure and properties. Despite this theoretical potential, no published research was found that describes the use of this compound as a component in the synthesis of MOFs.

Application in Solvents or Reagents in Organic Reactions

Dioxolane derivatives are sometimes used as solvents, particularly as bio-based alternatives to conventional petroleum-derived solvents. core.ac.uk Their properties can be tuned by the substituents on the dioxolane ring. The presence of both polar (hydroxyl) and non-polar (phenyl, ethyl) groups in this compound suggests it would have specific solubility characteristics. solubilityofthings.com As a reagent, its hydroxyl group could participate in various organic transformations. For example, it could be used as a building block in the synthesis of more complex molecules. However, there is a lack of specific studies detailing the application of this compound as either a solvent or a reagent in organic reactions.

Potential in Other Chemical Processes and Technologies

Beyond the specific applications mentioned above, there is a possibility for this compound to be used in other chemical processes. For instance, some dioxolane derivatives are utilized as industrial additives or as analytical standards for chromatography and spectroscopy. solubilityofthings.com The unique structure of this compound could make it suitable for such purposes. Nevertheless, no documentation or research findings could be located to substantiate its use as a non-clinical industrial additive or an analytical standard.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Ethyl 2 Phenyl 1,3 Dioxolane 4 Methanol

Development and Validation of Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol from reaction mixtures, starting materials, and potential impurities. The development of robust and validated chromatographic techniques is paramount for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

For routine purity assessment, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for the effective separation of the relatively non-polar dioxolane derivative from more polar impurities. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the gradient or isocratic elution conditions optimized to achieve the best separation. A UV detector set at a wavelength corresponding to the absorbance of the phenyl group (around 254 nm) is suitable for detection.

The presence of two chiral centers in this compound (at C2 and C4 of the dioxolane ring) results in the existence of four possible stereoisomers (two pairs of enantiomers). The separation of these enantiomers is critical for stereoselective synthesis and for understanding the biological activity of each isomer. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of compounds containing aromatic groups. The mobile phase for chiral separations typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The selection of the specific CSP and the optimization of the mobile phase composition are crucial for achieving baseline separation of all four stereoisomers.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Purity Assessment (Reversed-Phase) Enantiomeric Separation (Chiral)
Column C18, 5 µm, 4.6 x 250 mm Chiralpak AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v) n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Detection UV at 254 nm UV at 254 nm
Temperature 25 °C 20 °C
Injection Volume 10 µL 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that allows for volatilization without decomposition, is amenable to GC analysis.

GC is particularly useful for monitoring the progress of the synthesis of this compound. The reaction typically involves the condensation of a ketone (propiophenone) with a triol (glycerol) or the transacetalization from another dioxolane. By taking aliquots from the reaction mixture at different time intervals, the consumption of the starting materials and the formation of the product can be tracked. A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is generally suitable for separating the components of the reaction mixture. A flame ionization detector (FID) provides excellent sensitivity for organic compounds.

For the analysis of volatile impurities, such as residual solvents from the synthesis or purification steps, headspace GC is the preferred method. This technique allows for the direct analysis of the vapor phase above the sample, concentrating the volatile components and preventing contamination of the GC system with non-volatile matrix components.

Table 2: Representative GC Conditions for Volatile Analysis and Reaction Monitoring

Parameter Volatile Impurity Analysis Reaction Monitoring
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film HP-5, 30 m x 0.32 mm ID, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min Helium, 1.5 mL/min
Inlet Temperature 250 °C 280 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min) 100 °C (1 min), then 15 °C/min to 300 °C (10 min)
Detector FID at 280 °C FID at 300 °C
Injection Mode Split (50:1) Splitless

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound, including trace analysis, impurity profiling, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the identification and quantification of trace-level impurities in samples of this compound. biomedres.usmedistri.swiss

GC-MS combines the separation power of GC with the highly specific and sensitive detection of a mass spectrometer. medistri.swiss This technique is ideal for identifying volatile and semi-volatile impurities that may be present from the starting materials, side reactions, or degradation products. biomedres.us The mass spectrum of each separated component provides a unique fragmentation pattern, which can be used to identify the compound by comparison with spectral libraries or through manual interpretation.

LC-MS is a complementary technique that is well-suited for the analysis of less volatile and more polar impurities that are not amenable to GC. ijprajournal.com Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS for the analysis of a wide range of compounds. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which allows for the determination of the elemental composition of unknown impurities, greatly aiding in their identification.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a powerful hyphenated technique that allows for the direct, on-line acquisition of NMR spectra of compounds as they elute from the HPLC column. taylorfrancis.com This provides unambiguous structural information, which is particularly valuable for the characterization of isomers and unknown impurities. ethz.ch

In the context of this compound, HPLC-NMR can be used to confirm the structure of the main component and to elucidate the structures of any co-eluting or closely related impurities. For more detailed structural analysis, including two-dimensional NMR experiments, the eluting peak of interest can be trapped in a solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted with a deuterated solvent directly into the NMR flow probe. This HPLC-SPE-NMR approach allows for the acquisition of high-quality NMR data without the need for manual isolation of the compound. chromatographyonline.com

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis for chromophoric derivatives)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and readily available technique for the quantitative determination of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. researchgate.net

The presence of the phenyl group in this compound provides a chromophore that absorbs UV radiation, typically with a maximum absorbance around 254-260 nm. This intrinsic absorbance can be used for its direct quantification in solution using a standard calibration curve. However, the molar absorptivity of the phenyl group may be relatively low, which can limit the sensitivity of the method for trace analysis.

To enhance the sensitivity and selectivity of the UV-Vis spectrophotometric determination, a derivatization reaction can be employed. nih.govnih.gov The primary alcohol functional group in this compound can be reacted with a chromophoric derivatizing agent to produce a derivative with a much higher molar absorptivity. nih.gov For example, reaction with 3,5-dinitrobenzoyl chloride would introduce a strongly chromophoric dinitrophenyl group, shifting the absorbance maximum to a longer wavelength and significantly increasing the sensitivity of the assay. The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to ensure complete and reproducible derivatization.

Table 3: Comparison of Direct vs. Derivative UV-Vis Spectrophotometry

Parameter Direct UV-Vis Analysis Derivative UV-Vis Analysis
Analyte This compound 3,5-Dinitrobenzoyl ester derivative
Chromophore Phenyl group Dinitrophenyl group
Typical λmax ~254 nm ~230-240 nm
Relative Sensitivity Lower Higher
Selectivity Moderate High (dependent on derivatization reaction)
Procedure Simple, direct measurement Requires a chemical derivatization step

Challenges in Analytical Characterization and Future Directions in Method Development for this compound

Challenges in Analytical Characterization

The analytical characterization of this compound presents several distinct challenges that must be addressed to ensure accurate and reliable data.

Stereoisomerism: The molecule contains two stereocenters at the C2 and C4 positions of the dioxolane ring. This gives rise to the existence of four potential stereoisomers: two pairs of enantiomers which are diastereomeric to each other (cis and trans isomers). These isomers may exhibit different physical, chemical, and biological properties. Standard chromatographic techniques are often insufficient to separate all four isomers, posing a significant challenge for stereospecific quantification. The separation of such isomers is a known difficulty in the analysis of related dioxolane compounds.

Chemical Instability: As a cyclic acetal (B89532), the dioxolane ring is susceptible to hydrolysis, particularly under acidic conditions. This reaction would cleave the ring to yield glycerol (B35011) and propiophenone (B1677668). This instability can lead to analyte degradation during sample collection, storage, preparation, and analysis, resulting in inaccurate quantification. Analytical methods must therefore be carefully designed to maintain neutral or slightly basic pH conditions.

Lack of Certified Reference Materials: The limited commercial availability and published data for this compound mean that certified reference standards and isomer-pure standards are likely unavailable. This absence complicates method validation and hinders the ability to perform accurate quantification, forcing reliance on relative quantification or the in-house synthesis and purification of standards.

Matrix Effects: When analyzing the compound in complex matrices such as environmental or biological samples, co-extracting substances can interfere with the analysis. These matrix effects can cause signal suppression or enhancement in mass spectrometry and co-elution in chromatography, leading to erroneous results.

Future Directions in Method Development

To overcome these challenges, future research should focus on the development of more sophisticated and robust analytical methods.

Development of Stereoselective Methods: A primary focus should be the development of chiral chromatographic methods, using either chiral stationary phases (CSPs) in GC or HPLC, to achieve the complete separation of all four stereoisomers. Validated stereoselective methods would be crucial for understanding the properties and prevalence of each specific isomer.

Advanced Mass Spectrometry Techniques: The application of high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) MS, would provide highly accurate mass measurements. This aids in the unequivocal identification of the target compound and its metabolites or degradation products in complex samples. Furthermore, tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity, mitigating matrix interferences.

Comprehensive Structural Elucidation: While 1D NMR is vital, the use of advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would enable the unambiguous assignment of all proton and carbon signals. This is particularly valuable for differentiating between the complex spectra of the various isomers.

Stability and Degradation Studies: Systematic investigation into the stability of this compound across a range of pH, temperature, and solvent conditions is essential. The results of such studies would inform best practices for sample handling and storage and could lead to the identification of stable derivatives for indirect analysis.

The table below outlines key challenges and proposes corresponding future analytical solutions.

ChallengeProposed Future DirectionAnticipated Benefit
Stereoisomer SeparationDevelopment of Chiral GC/HPLC MethodsAccurate quantification of individual stereoisomers.
Chemical Instability (Hydrolysis)Systematic Stability Studies & pH ControlImproved accuracy and precision by preventing analyte loss.
Lack of Analytical StandardsStereoselective Synthesis of Isomer-Pure StandardsEnablement of absolute quantification and method validation.
Matrix InterferenceUse of HRMS and MS/MS TechniquesEnhanced selectivity and sensitivity in complex samples.

Future Research Directions and Perspectives on 2 Ethyl 2 Phenyl 1,3 Dioxolane 4 Methanol

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The conventional synthesis of 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol would likely involve the acid-catalyzed reaction of propiophenone (B1677668) with glycerol (B35011). However, future research could pivot towards more sustainable and efficient synthetic strategies.

Unconventional Synthetic Routes: Investigation into mechanochemical methods, where mechanical force rather than bulk heating is used to drive the reaction, could offer a solvent-free and energy-efficient alternative. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of this dioxolane, potentially with improved yield and purity over traditional batch processes.

Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field. Research into lipases or other hydrolases for the enantioselective synthesis of this compound from prochiral starting materials could be a significant advancement. A chemoenzymatic cascade, combining a biocatalytic step with a subsequent chemical transformation in a one-pot setup, could streamline the synthesis and reduce waste. nih.govrwth-aachen.de For instance, an enzymatic process could first produce a chiral diol, which is then reacted with propiophenone to form the target molecule with high stereoselectivity. nih.govrwth-aachen.de

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely inferred from the behavior of related dioxolanes. Future studies should aim to elucidate the specific reactivity profile of this compound.

Ring-Opening Polymerization: The 1,3-dioxolane (B20135) ring is susceptible to ring-opening reactions. Investigating the controlled ring-opening polymerization of this compound could lead to the development of novel biodegradable polymers with tailored properties, influenced by the presence of the ethyl and phenyl substituents.

Oxidation and Reduction Reactions: The primary alcohol functionality is a handle for various transformations. Selective oxidation to the corresponding aldehyde or carboxylic acid, while preserving the dioxolane ring, would yield valuable bifunctional building blocks for further synthesis. Conversely, reductive cleavage of the dioxolane ring could be explored as a method for deprotection or for the synthesis of more complex polyol structures.

Expansion of Applications in Emerging Areas of Chemical Science

While dioxolanes are traditionally known as protecting groups for carbonyls, future research could uncover novel applications for this compound.

Sustainable Solvents: The structural characteristics of this compound, including its polarity and potential for hydrogen bonding, suggest it could be investigated as a green and biodegradable solvent for various chemical reactions. nih.gov

Chiral Auxiliaries: Given the presence of stereocenters, enantiomerically pure forms of this compound could be explored as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions.

Bio-based Plasticizers and Fuel Additives: The derivation of this molecule from glycerol, a byproduct of biodiesel production, opens the door to its application as a bio-based plasticizer for polymers or as a component in biofuel formulations to improve their properties.

Development of Structure-Property Relationships for Rational Design of Analogues

Systematic modification of the this compound structure can lead to a deeper understanding of how its chemical architecture influences its physical and chemical properties.

A focused research program could involve the synthesis of a library of analogues by varying the substituents at the 2-position (e.g., replacing the ethyl or phenyl group with other alkyl or aryl moieties) and at the 4-position of the dioxolane ring. The resulting compounds could then be systematically studied to establish clear structure-property relationships. This data would be invaluable for the rational design of new molecules with optimized properties for specific applications, such as enhanced biodegradability, specific solvent properties, or improved performance as a fuel additive.

Integration of Computational and Experimental Studies for Deeper Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. Future research on this compound would greatly benefit from an integrated approach that combines theoretical calculations with experimental validation.

Density Functional Theory (DFT) calculations could be employed to model reaction pathways for its synthesis and degradation, predict spectroscopic properties (NMR, IR), and analyze its conformational landscape. These computational insights can guide experimental work, for example, by identifying the most promising catalysts for a particular transformation or by predicting the stereochemical outcome of a reaction. This synergistic approach would accelerate the pace of discovery and lead to a more profound understanding of the fundamental properties of this compound.

Contributions to Sustainable Chemistry through this compound Research

Research into this compound is well-aligned with the principles of sustainable chemistry. Its potential synthesis from glycerol, a renewable feedstock, is a key aspect of its green credentials. Future research should continue to explore and optimize bio-based synthetic routes.

Q & A

Q. What are the common synthetic routes for 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol, and how do reaction conditions influence product selectivity?

The compound is typically synthesized via acid-catalyzed acetalization of glycerol with benzaldehyde. Heterogeneous catalysts (e.g., cationic acidic resins) are favored for improved separation and reusability . Reaction pathways involve intermediates like 2-phenyl-1,3-dioxan-5-ol, with selectivity influenced by temperature, solvent, and catalyst loading. For example, higher temperatures favor five-membered dioxolane rings over six-membered dioxanes . Water content must be controlled to avoid hydrolysis of intermediates to benzoic acid and methanol .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Standard protocols include wearing protective gear (gloves, goggles) and ensuring proper ventilation due to potential irritant properties. Waste containing the compound should be segregated and treated by certified disposal services to prevent environmental contamination . Hazard assessments must address risks associated with solvents (e.g., DMF) and reagents used in its synthesis, such as gas evolution during reactions .

Q. How is this compound characterized analytically, and what spectroscopic methods are most effective?

Key techniques include:

  • NMR spectroscopy : For structural elucidation, particularly distinguishing stereoisomers (e.g., cis vs. trans configurations) .
  • Enantioselective GC : To resolve chiral centers, as demonstrated in pheromone studies of related dioxolane derivatives .
  • Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis (e.g., C8H14O4 derivatives) .

Advanced Research Questions

Q. How does stereochemistry influence the biological or functional properties of this compound?

Enantiomers of dioxolane derivatives exhibit distinct bioactivities. For example, (S)-2-methyl-4-octanol, synthesized from chiral 1,3-dioxolane-4-methanol precursors, acts as an aggregation pheromone in curculionid pests . Stereochemical purity is critical in pharmaceutical intermediates (e.g., terconazole derivatives), where enantiomeric ratios impact drug efficacy and metabolic stability .

Q. What strategies optimize catalytic efficiency in the synthesis of this compound, particularly for green chemistry applications?

  • Biocatalysis : Enzymatic approaches (e.g., lipases or esterases) may enhance enantioselectivity and reduce waste .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but require substitution with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst regeneration : Heterogeneous acidic resins can be reused for multiple cycles without significant loss of activity .

Q. How can structural modifications of this compound expand its applications in drug discovery?

  • SAR studies : Substitution at the phenyl or ethyl groups (e.g., chlorophenyl derivatives) alters antibacterial and antifungal activities .
  • Derivatization : Functionalization of the methanol group (e.g., phosphorylation or sulfonation) enhances stability and bioavailability, as seen in prodrug designs .

Q. What contradictions exist in reported data on reaction mechanisms for dioxolane formation, and how can they be resolved?

Conflicting reports on the predominance of five- vs. six-membered acetal products highlight the need for kinetic studies. Isotope labeling (e.g., deuterated glycerol) and in-situ FTIR can track intermediate formation and clarify competing pathways . Computational modeling (DFT) may further elucidate transition states and steric effects .

Future Research Directions

  • Biocatalytic optimization : Screen novel enzymes for asymmetric synthesis .
  • Environmental impact : Assess biodegradability and ecotoxicity using OECD guidelines .
  • High-throughput screening : Explore derivatives for antimicrobial or anticancer activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.